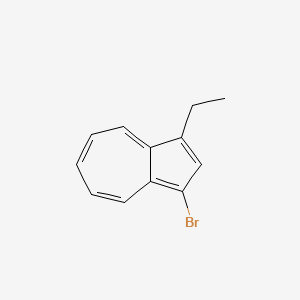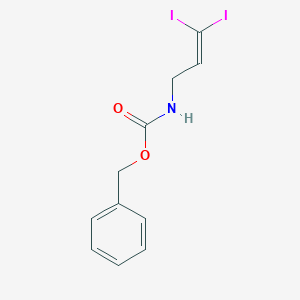
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester is a chemical compound with the molecular formula C11H11I2NO2 It is characterized by the presence of two iodine atoms attached to a propenyl group, which is further connected to a carbamic acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester typically involves the reaction of 3,3-diiodo-2-propenylamine with phenylmethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in the formation of azides or nitriles.
科学的研究の応用
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester has several scientific research applications, including:
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester involves its interaction with molecular targets through its reactive functional groups. The iodine atoms and carbamate ester moiety can participate in various chemical interactions, including hydrogen bonding, nucleophilic attack, and electrophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
類似化合物との比較
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester can be compared with other similar compounds, such as:
Carbamic acid, (3,3-diiodo-2-propenyl)-, methyl ester: Similar structure but with a methyl group instead of a phenylmethyl group.
Carbamic acid, (3,3-diiodo-2-propenyl)-, ethyl ester: Similar structure but with an ethyl group instead of a phenylmethyl group.
Carbamic acid, (3,3-diiodo-2-propenyl)-, propyl ester: Similar structure but with a propyl group instead of a phenylmethyl group.
The uniqueness of this compound lies in its specific functional groups and the presence of the phenylmethyl ester moiety, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
823180-05-8 |
|---|---|
分子式 |
C11H11I2NO2 |
分子量 |
443.02 g/mol |
IUPAC名 |
benzyl N-(3,3-diiodoprop-2-enyl)carbamate |
InChI |
InChI=1S/C11H11I2NO2/c12-10(13)6-7-14-11(15)16-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,14,15) |
InChIキー |
JBASFEPHMARERH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCC=C(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
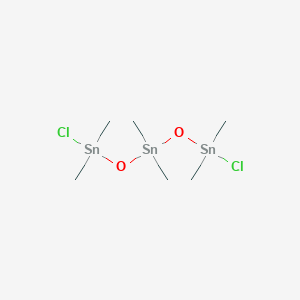
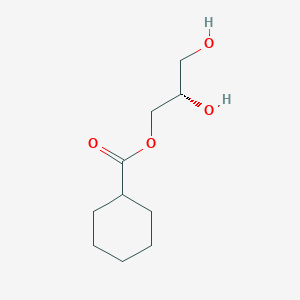

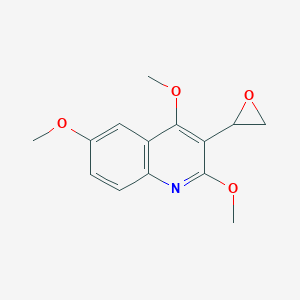
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
![2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide](/img/structure/B14226937.png)

![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
![1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}](/img/structure/B14226951.png)
![Seleninium, 2-(4-aminophenyl)-4-[4-(dimethylamino)phenyl]-6-phenyl-](/img/structure/B14226957.png)
![9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene](/img/structure/B14226958.png)
